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molecular formula C11H11N3 B8008735 N-(3-pyridyl)-o-phenylenediamine

N-(3-pyridyl)-o-phenylenediamine

Cat. No. B8008735
M. Wt: 185.22 g/mol
InChI Key: VFEOWFKLGIXFND-UHFFFAOYSA-N
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Patent
US09212187B2

Procedure details

N,N′-Carbonyldiimidazole(0.57 g) was added to a DMF solution (5 ml) of N-pyridine-3-ylbenzene-1,2-diamine(0.5 g). The mixture was stirred at room temperature for 1.5 hours. Water was added to the reaction mixture and the precipitated insoluble matter was separated, washed with water, and dried to give the title compound(0.5 g) as a pale whitish purple powder.
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][C:13]2[C:14]([NH2:19])=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:7]=1>O>[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N:12]2[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[NH:19][C:4]2=[O:5])[CH:7]=1

Inputs

Step One
Name
N,N′-Carbonyldiimidazole
Quantity
0.57 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)NC=1C(=CC=CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated insoluble matter was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=CC(=CC=C1)N1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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